N-(4-(furan-3-yl)benzyl)isobutyramide

Description

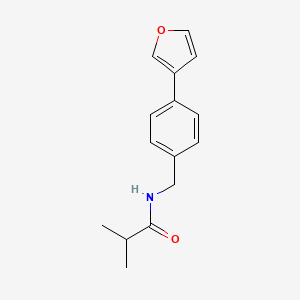

N-(4-(furan-3-yl)benzyl)isobutyramide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry This compound features a furan ring attached to a benzyl group, which is further connected to an isobutyramide moiety

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-11(2)15(17)16-9-12-3-5-13(6-4-12)14-7-8-18-10-14/h3-8,10-11H,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLIFESIDDWZFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=CC=C(C=C1)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)isobutyramide typically involves the reaction of 4-(furan-3-yl)benzylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-(furan-3-yl)benzylamine+isobutyryl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)isobutyramide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of furanones or other oxygenated derivatives.

Reduction: Formation of dihydrofuran derivatives.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)isobutyramide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)isobutyramide involves its interaction with specific molecular targets and pathways. The furan ring and benzyl group can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

N-(4-(furan-3-yl)benzyl)isobutyramide can be compared with other similar compounds, such as:

N-(4-(furan-2-yl)benzyl)isobutyramide: Similar structure but with the furan ring attached at a different position.

N-(4-(thiophen-3-yl)benzyl)isobutyramide: Similar structure but with a thiophene ring instead of a furan ring.

N-(4-(pyridin-3-yl)benzyl)isobutyramide: Similar structure but with a pyridine ring instead of a furan ring.

These similar compounds may exhibit different chemical reactivities and biological activities due to the differences in their ring structures

Biological Activity

N-(4-(furan-3-yl)benzyl)isobutyramide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with benzyl amines and isobutyric acid derivatives. The process often employs various coupling methods, including the Heck reaction, which facilitates the formation of carbon-carbon bonds essential for constructing the compound's structure.

Cytotoxicity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. The MTT assay is commonly used to assess cell viability post-treatment. In a study involving breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative), compounds similar to this compound exhibited significant cytotoxicity.

Table 1: IC50 Values of Related Compounds Against Breast Cancer Cell Lines

| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Doxorubicin | 1.46 | 3.16 |

| Tamoxifen | 20.86 | 66.00 |

| Lapatinib | 9.78 | 53.37 |

Note: TBD indicates values that require further investigation or are not yet determined.

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. Similar compounds have been shown to interact with various molecular targets, including kinases and transcription factors, leading to altered cellular responses.

Case Studies

- Breast Cancer Treatment : A recent study assessed the effects of this compound on breast cancer cells, revealing promising results in reducing cell viability at concentrations between 10 µM and 100 µM over a 72-hour incubation period. The compound's selective toxicity towards cancerous cells versus normal cells was particularly noted.

- Inhibition of Tumor Growth : Another investigation focused on the compound's ability to inhibit tumor growth in vivo. Mice implanted with breast cancer cells were treated with varying doses of this compound, resulting in a significant reduction in tumor size compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.